3-((2-(1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)quinolin-5-yl)oxy)benzoic acid
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Overview
Description
MIF inhibitor 3bb is a synthetic organic compound identified as the most potent inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a proinflammatory cytokine involved in various inflammatory and autoimmune diseases, as well as cancer. The inhibition of MIF has shown potential in reducing inflammation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MIF inhibitor 3bb involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of MIF inhibitor 3bb would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: MIF inhibitor 3bb undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of MIF inhibitor 3bb .
Scientific Research Applications
MIF inhibitor 3bb has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MIF tautomerase activity.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: Potential applications in the development of anti-inflammatory drugs and cancer therapeutics
Mechanism of Action
MIF inhibitor 3bb exerts its effects by binding to the tautomerase active site of MIF, thereby inhibiting its enzymatic activity. This inhibition disrupts the downstream signaling pathways involved in inflammation and tumor growth. The molecular targets include various receptors and signaling molecules such as CD74, CXCR2, CXCR4, and CXCR7 .
Comparison with Similar Compounds
ISO-1: Another MIF inhibitor with a different structural scaffold.
Iguratimod: An allosteric inhibitor of MIF that binds non-competitively.
Compound 11: Identified through virtual screening as a potent MIF inhibitor .
Uniqueness of MIF Inhibitor 3bb: MIF inhibitor 3bb stands out due to its high potency and specificity in inhibiting MIF tautomerase activity. Its unique structural features and binding affinity make it a valuable tool for studying MIF-related pathways and developing therapeutic interventions .
Properties
Molecular Formula |
C24H15FN4O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H15FN4O4/c25-18-12-15(7-10-22(18)30)29-13-21(27-28-29)20-9-8-17-19(26-20)5-2-6-23(17)33-16-4-1-3-14(11-16)24(31)32/h1-13,30H,(H,31,32) |
InChI Key |
RXHQCISHMPQZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC3=C2C=CC(=N3)C4=CN(N=N4)C5=CC(=C(C=C5)O)F)C(=O)O |
Origin of Product |
United States |
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